

Crystal structure and XRD data of 4-Amino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Amino-2-methylpyrimidine-5carbonitrile

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In-depth Technical Guide: 4-Amino-2-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available structural and synthetic information for **4-Amino-2-methylpyrimidine-5-carbonitrile**. While a definitive crystal structure and corresponding X-ray diffraction (XRD) data for this specific compound are not publicly available in crystallographic databases as of the latest search, this guide furnishes detailed information on its synthesis.

Furthermore, as a valuable point of reference, this document presents a complete crystal structure analysis of a closely related derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine. The structural data for this analog offers insights into the potential solid-state conformation and intermolecular interactions that might be expected for **4-Amino-2-methylpyrimidine-5-carbonitrile**.

Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile

A common and effective method for the synthesis of **4-Amino-2-methylpyrimidine-5-carbonitrile** involves the condensation of acetamidine hydrochloride with



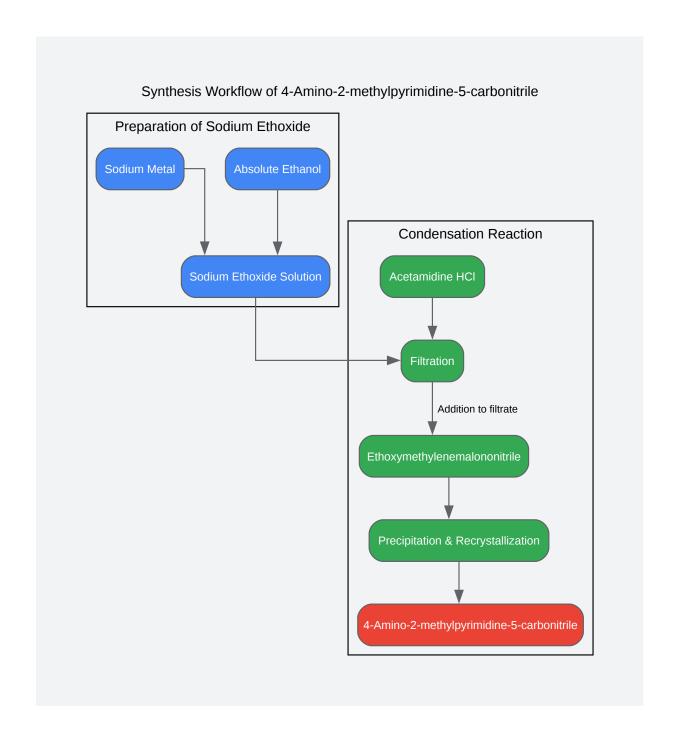
ethoxymethylenemalononitrile.

Experimental Protocol:

A solution of sodium ethoxide is first prepared by cautiously adding metallic sodium to absolute ethanol. To this solution, acetamidine hydrochloride is added, and the resulting mixture is filtered to remove the sodium chloride byproduct. Ethoxymethylenemalononitrile is then introduced to the filtrate, leading to the precipitation of the desired product, **4-Amino-2-methylpyrimidine-5-carbonitrile**, which can be further purified by recrystallization from ethanol.

The logical workflow for this synthesis is depicted in the following diagram:





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Caption: Synthesis of **4-Amino-2-methylpyrimidine-5-carbonitrile**.



Crystal Structure of a Related Compound: 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine

While the crystal structure for **4-Amino-2-methylpyrimidine-5-carbonitrile** is not available, the crystal structure of a derivative, 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine, has been determined by single-crystal X-ray diffraction. This section provides the detailed crystallographic data for this analog. It is imperative to note that this data does not represent the target compound but is provided as the closest available structural information.

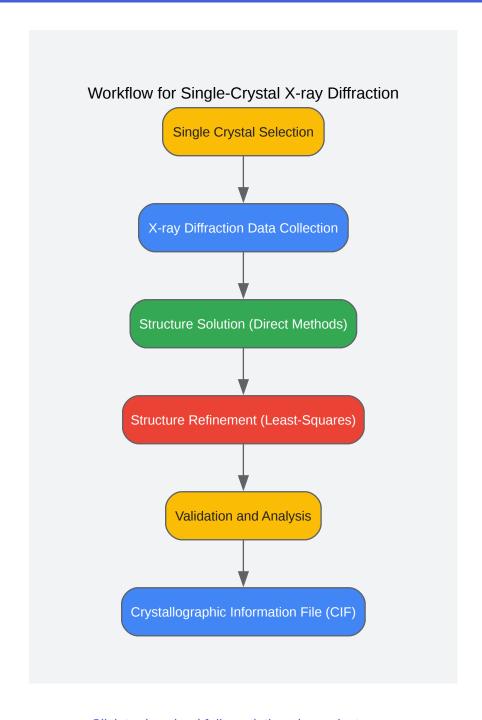
Experimental Protocol for Crystal Structure Determination

The determination of the crystal structure of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine involved the following key steps:

- Crystal Growth: Suitable single crystals were obtained through slow evaporation of a solvent containing the dissolved compound.
- Data Collection: A single crystal was mounted on a diffractometer, and X-ray diffraction data were collected at a specific temperature.
- Structure Solution and Refinement: The collected diffraction data was processed, and the crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

The general workflow for single-crystal X-ray diffraction is illustrated below:





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Caption: General workflow for crystal structure determination.

Crystallographic Data and Structure Refinement

The following table summarizes the crystal data and structure refinement parameters for 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine.



Empirical formula $C_7H_{10}N_4$ Formula weight 150.18 Temperature $100(2) \text{ K}$ Wavelength 0.71073 Å Crystal system Monoclinic Space group $P2_1/c$ Unit cell dimensions $a = 8.324(3) \text{ Å}, \alpha = 90^\circ$ $b = 12.012(4) \text{ Å}, \beta = 108.58(3)^\circ$ $c = 8.532(3) \text{ Å}, \gamma = 90^\circ$		
Temperature $100(2) \text{ K}$ Wavelength 0.71073 Å Crystal system $Monoclinic$ Space group $P21/c$ Unit cell dimensions $a = 8.324(3) \text{ Å}, \ \alpha = 90^{\circ}$ $b = 12.012(4) \text{ Å}, \ \beta = 108.58(3)^{\circ}$ $c = 8.532(3) \text{ Å}, \ \gamma = 90^{\circ}$		
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Crystal system Monoclinic Space group P21/c Unit cell dimensions $a = 8.324(3) \text{ Å}, \alpha = 90^{\circ}$ $b = 12.012(4) \text{ Å}, \beta = 108.58(3)^{\circ}$ $c = 8.532(3) \text{ Å}, \gamma = 90^{\circ}$		
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b = 12.012(4) Å, β = 108.58(3)° c = 8.532(3) Å, γ = 90°		
c = 8.532(3) Å, y = 90°		
Volumo 000 F/F\ %2		
Volume 808.5(5) Å ³		
Z 4		
Density (calculated) 1.232 Mg/m³		
Absorption coefficient 0.084 mm ⁻¹		
F(000) 320		
Crystal size 0.30 x 0.20 x 0.10 mm ³		
Theta range for data collection 3.48 to 27.50°		
Index ranges -10<=h<=10, -15<=k<=	15, -11<=l<=11	
Reflections collected 7248		
Independent reflections 1845 [R(int) = 0.0444]	1845 [R(int) = 0.0444]	
Completeness to theta = 25.242° 99.8 %	99.8 %	
Refinement method Full-matrix least-square	es on F ²	
Data / restraints / parameters 1845 / 0 / 100		
Goodness-of-fit on F ² 1.041		



Final R indices [I>2sigma(I)]	R1 = 0.0533, wR2 = 0.1293
R indices (all data)	R1 = 0.0718, wR2 = 0.1415
Largest diff. peak and hole	0.259 and -0.211 e.Å ⁻³

Atomic Coordinates and Equivalent Isotropic Displacement Parameters

The fractional atomic coordinates and equivalent isotropic displacement parameters for the non-hydrogen atoms of 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine are presented below.

Atom	х	У	Z	U(eq)
N1	0.2917(2)	0.1042(1)	0.3804(2)	0.023(1)
C2	0.2019(2)	0.1834(2)	0.3023(2)	0.021(1)
N3	0.2374(2)	0.2114(1)	0.1706(2)	0.022(1)
C4	0.3649(2)	0.1581(2)	0.1388(2)	0.021(1)
C5	0.4578(2)	0.0792(2)	0.2223(2)	0.021(1)
C6	0.4223(2)	0.0505(2)	0.3644(2)	0.024(1)
C7	0.0818(3)	0.2384(2)	0.3541(3)	0.028(1)
N8	0.4002(2)	0.1843(2)	0.0076(2)	0.029(1)
C9	0.5908(3)	0.0199(2)	0.1788(3)	0.023(1)
N10	0.6958(3)	-0.0211(2)	0.1444(3)	0.034(1)
C11	0.5284(3)	-0.0336(2)	0.4589(3)	0.033(1)

Concluding Remarks

This technical guide has summarized the available synthetic and structural information for **4-Amino-2-methylpyrimidine-5-carbonitrile**. While the definitive crystal structure of the title



compound remains to be determined and published, the provided synthesis protocol offers a clear pathway for its preparation. The detailed crystallographic analysis of the closely related 4-amino-2-methyl-5-cyano-6-methyl-[1][2]-dihydropyrimidine serves as a valuable surrogate for understanding the potential solid-state characteristics of this class of molecules, which is of significant interest to researchers in medicinal chemistry and drug development. Further research is warranted to elucidate the precise crystal structure of **4-Amino-2-methylpyrimidine-5-carbonitrile** to enable more detailed structure-activity relationship studies.

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